2-(2,4-dichlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a dichlorophenoxy group and a quinoline derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorophenoxyacetic acid, which is then reacted with 7,8-dimethyl-2-oxo-1H-quinoline-3-ethylamine under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to modulate enzyme activity and receptor binding, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
7,8-Dimethylquinoline: A quinoline derivative with applications in organic synthesis and medicinal chemistry.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide stands out due to its unique combination of a dichlorophenoxy group and a quinoline derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O3/c1-12-3-4-14-9-15(21(27)25-20(14)13(12)2)7-8-24-19(26)11-28-18-6-5-16(22)10-17(18)23/h3-6,9-10H,7-8,11H2,1-2H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAVACBYWUNCHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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